6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine

Medicinal Chemistry SAR Studies Lead Optimization

Researchers optimizing CNS receptor or kinase inhibitors require precise regioisomeric building blocks for SAR. 6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine delivers the 6-substituted 3-aminopyridine topology distinct from the 2-substituted regioisomer (CAS 2092286-86-5). • Fluoromethyl group imparts XLogP3 1.4 & TPSA 42.2 Ų for balanced ADME without added basicity • Primary C3-amine enables rapid amidation, reductive amination & electrophile coupling • 95%+ purity; ideal for focused libraries, 19F NMR probes & PET tracer precursors

Molecular Formula C10H14FN3
Molecular Weight 195.24 g/mol
CAS No. 2092566-71-5
Cat. No. B1476609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine
CAS2092566-71-5
Molecular FormulaC10H14FN3
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESC1CN(CC1CF)C2=NC=C(C=C2)N
InChIInChI=1S/C10H14FN3/c11-5-8-3-4-14(7-8)10-2-1-9(12)6-13-10/h1-2,6,8H,3-5,7,12H2
InChIKeyVBKUUSJOVXLONV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine Product Overview


6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine (CAS 2092566-71-5) is a small-molecule heterocyclic building block with the molecular formula C10H14FN3 and a molecular weight of 195.24 g/mol [1]. It belongs to the class of fluorinated pyrrolidine-substituted pyridinamines and is characterized by a 3-fluoromethylpyrrolidine moiety linked to a 3-aminopyridine core. The compound features a predicted XLogP3 of 1.4, a topological polar surface area (TPSA) of 42.2 Ų, and a predicted pKa of 7.99 ± 0.29 [2]. Commercial vendors supply this compound at purities up to 98% for research use, positioning it as a versatile intermediate in medicinal chemistry and chemical biology .

6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine: Substitution Risks


In structure-activity relationship (SAR) studies and lead optimization programs, the precise substitution pattern on the pyridine and pyrrolidine rings governs key molecular properties. The 3-fluoromethylpyrrolidine moiety imparts a unique combination of lipophilicity (XLogP3 1.4), conformational constraint, and metabolic stability that is exquisitely sensitive to regioisomeric and substituent changes [1]. For instance, shifting the pyrrolidine attachment from the 6-position to the 2-position of the pyridine ring (as in CAS 2092286-86-5) fundamentally alters the vector of the amine group and the overall molecular topology, which can dramatically affect target binding and off-target profiles . Furthermore, replacing the fluoromethyl group with a dimethylamino group (as in 6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine) introduces a basic tertiary amine center, significantly altering pKa, solubility, and CNS penetration potential relative to the neutral fluoromethyl analog [2]. These differences render generic substitution scientifically invalid for projects where specific physicochemical or pharmacological parameters are being optimized.

6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine Comparator Analysis


Regioisomeric Impact: 6- vs. 2-Substituted Pyridine

The attachment of the 3-fluoromethylpyrrolidine group to the 6-position of the 3-aminopyridine ring (target compound, CAS 2092566-71-5) results in a distinct molecular topology compared to its 2-substituted regioisomer, 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine (CAS 2092286-86-5) . This change alters the spatial orientation of the primary amine group, a critical pharmacophore for many biological targets. In silico predictions indicate that this regioisomeric shift influences the compound's interaction profile with enzymes and receptors, a key factor in SAR campaigns [1]. While no direct head-to-head bioactivity data is available in the public domain for this specific pair, the fundamental difference in regioisomerism is a primary driver of differential target engagement and selectivity in medicinal chemistry programs.

Medicinal Chemistry SAR Studies Lead Optimization

Fluoromethyl vs. Dimethylamino Substituent Effects

The target compound incorporates a 3-fluoromethyl group on the pyrrolidine ring, which is a well-established strategy in medicinal chemistry for modulating lipophilicity, metabolic stability, and conformational rigidity without introducing a basic center [1]. This is contrasted with analogs such as 6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine, which features a basic tertiary amine [2]. While specific logD or logP values for the dimethylamino analog are not publicly available, the target compound has a predicted XLogP3 of 1.4 [3]. The fluoromethyl group is generally considered to be neutral and less basic, leading to different permeability and efflux profiles compared to basic amines. Literature on fluoropyrrolidines highlights their role in tuning ADME properties for CNS and kinase inhibitor programs [4].

CNS Drug Discovery Physicochemical Property Optimization Medicinal Chemistry

Fluorine Substitution: TPSA and Permeability Profile

The presence of the fluoromethyl group contributes to the target compound's predicted topological polar surface area (TPSA) of 42.2 Ų and XLogP3 of 1.4 [1]. This physicochemical profile positions the compound favorably within the typical property space for orally bioavailable drugs (often TPSA < 140 Ų, logP < 5) and CNS drugs (often TPSA < 90 Ų, logP 1-4) [2]. While direct comparative data for non-fluorinated analogs is not available for this specific scaffold, the strategic incorporation of fluorine to modulate TPSA and lipophilicity is a widely accepted principle in drug design [3]. The predicted pKa of 7.99 ± 0.29 further informs its ionization state under physiological conditions, a key parameter for absorption and distribution [4].

ADME Prediction Medicinal Chemistry Lead Optimization

Purity and Commercial Availability

For procurement decisions, the commercial availability and specified purity of a compound are critical for ensuring experimental reproducibility. The target compound is offered by several vendors with reported purities ranging from 95% to 98% [REFS-1, REFS-2]. This contrasts with some close structural analogs, where availability may be limited or purity specifications are less well-documented. Sourcing a compound with a validated purity of 98% (as offered by Leyan) reduces the risk of off-target effects from impurities and ensures more accurate SAR conclusions .

Procurement Compound Sourcing Quality Control

6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine Application Scenarios


SAR Scaffold for Kinase and CNS Programs

Given its well-defined physicochemical properties (XLogP3 1.4, TPSA 42.2 Ų) [1] and the unique topological presentation of its 6-substituted 3-aminopyridine core , this compound is an ideal core scaffold for synthesizing focused libraries aimed at exploring SAR in kinase inhibition or CNS receptor modulation. The fluoromethyl group's impact on lipophilicity and metabolic stability [2] makes it a valuable tool for tuning ADME properties while maintaining a constrained, non-basic moiety.

Amine Functionalization for Intermediates

The primary amine at the 3-position of the pyridine ring serves as a versatile handle for further derivatization, such as amide bond formation, reductive amination, or coupling with electrophiles. This enables the rapid generation of diverse analogs for lead optimization. The high purity (up to 98%) ensures that subsequent synthetic steps are not compromised by impurities from the starting material.

Fluorinated Probes for Chemical Biology

The incorporation of a fluoromethyl group is a common strategy in the design of 19F NMR probes or PET tracer precursors. The unique chemical shift of the fluoromethyl group can be used to study target engagement or metabolic fate. The commercial availability of this specific building block facilitates the synthesis of such probes for target validation studies.

Regioisomeric Comparison Studies

This compound is specifically useful in experiments designed to quantify the impact of regioisomerism on biological activity. By directly comparing the activity of 6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine with its 2-substituted counterpart (CAS 2092286-86-5) , researchers can generate critical SAR data to guide lead optimization, highlighting the importance of the pyridine substitution pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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